molecular formula C17H21N5O2S B6757633 N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide

Cat. No.: B6757633
M. Wt: 359.4 g/mol
InChI Key: SQHNHHSYKDRCQA-UHFFFAOYSA-N
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Description

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole and imidazothiazole rings in its structure suggests potential biological activity and utility in drug design.

Properties

IUPAC Name

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11(16-20-15(21-24-16)12-5-3-2-4-6-12)19-14(23)9-13-10-25-17-18-7-8-22(13)17/h7-8,10-12H,2-6,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHNHHSYKDRCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCCC2)NC(=O)CC3=CSC4=NC=CN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the imidazothiazole ring, followed by their coupling.

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.

    Formation of the Imidazothiazole Ring: This step involves the cyclization of a thioamide with an α-haloketone. Common reagents include thionyl chloride and anhydrous conditions to facilitate the reaction.

    Coupling of the Rings: The final step involves the coupling of the oxadiazole and imidazothiazole rings through an acetamide linkage. This can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives with modified thiazole ring.

    Reduction: Reduced derivatives with modified oxadiazole ring.

    Substitution: Substituted derivatives with new functional groups at the acetamide linkage.

Scientific Research Applications

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole and imidazothiazole rings may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide
  • N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide

Uniqueness

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-imidazo[2,1-b][1,3]thiazol-3-ylacetamide is unique due to the presence of the cyclohexyl group, which may confer distinct steric and electronic properties. This can affect its binding affinity and specificity for molecular targets, potentially leading to different biological activities compared to similar compounds.

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